molecular formula C11H10ClN3O2S B12248763 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B12248763
M. Wt: 283.73 g/mol
InChI Key: GWEAWKWDMCDDCM-UHFFFAOYSA-N
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Description

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a sulfanyl linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and chloroform, followed by chlorination to introduce the chloro substituent.

    Sulfanyl Linkage Formation: The benzodioxole derivative is then reacted with a thiol compound to form the sulfanyl linkage.

    Triazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated hydrocarbons.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety but different functional groups attached.

    Sulfanyl Compounds: Compounds with sulfanyl linkages but different aromatic or heterocyclic rings.

Uniqueness

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is unique due to its combination of a benzodioxole moiety, a triazole ring, and a sulfanyl linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C11H10ClN3O2S/c1-15-5-13-14-11(15)18-4-7-2-9-10(3-8(7)12)17-6-16-9/h2-3,5H,4,6H2,1H3

InChI Key

GWEAWKWDMCDDCM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

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